1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-4-6-15-10(12)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,4,6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOBZYKCRMICQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction via β-Ketonitrile and Hydrazine Condensation
A widely utilized approach for synthesizing 5-aminopyrazoles, which includes the target compound, involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through nucleophilic attack of hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming hydrazones, which then cyclize to yield 5-aminopyrazoles.
- Reaction Scheme: β-Ketonitrile + Hydrazine → Hydrazone intermediate → Cyclization → 5-Aminopyrazole
- This method allows incorporation of heteroaryl substituents, such as pyridin-2-yl groups, by using appropriate hydrazine derivatives or β-ketonitrile precursors bearing these groups.
Multi-Step Synthesis Starting from N-Boc-β-Alanine
A robust synthetic route reported involves starting from N-Boc-β-alanine, which undergoes a three-step sequence to yield 3-(2-aminoethyl)-1H-pyrazol-5-ol derivatives, structurally related to the target compound.
- Step 1: Masamune-Claisen type condensation of N-Boc-β-alanine with suitable ketones to produce β-keto esters.
- Step 2: Reaction of β-keto esters with hydrazine derivatives in refluxing methanol to form 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.
- Step 3: Acidolytic deprotection (e.g., HCl–EtOAc) to remove Boc protecting groups and yield the free aminoethyl pyrazole derivatives.
This method achieves yields ranging from 48% to 84% for various derivatives and is adaptable for introducing the pyridin-2-yl substituent via appropriate hydrazine derivatives.
Nucleophilic Substitution on Chlorinated Pyrazolo-Pyrimidine Intermediates
In related pyrazolo[1,5-a]pyrimidine chemistry, chlorinated intermediates undergo nucleophilic substitution with amines to introduce aminoethyl groups selectively.
- Example: 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with morpholine under mild conditions to substitute chlorine at a specific position.
- Although this exact method is for a fused heterocyclic system, analogous substitution strategies can be adapted for pyrazole derivatives to introduce aminoethyl groups.
Pyridin-2-yl-Methylamine Derivative Synthesis via Protected Pyridine Intermediates
Patent literature describes preparation of pyridin-2-yl-methylamine derivatives through multi-step transformations involving:
- Formation of protected pyridine esters (e.g., 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine-2-yl ester).
- Reaction with 2-aminoethanethiol at elevated temperature (~130 °C) for ~1.5 hours.
- Workup involving organic extraction and drying to isolate the aminoethyl-substituted pyridine derivatives.
This method is relevant for introducing the 2-aminoethyl substituent on the pyridin-2-yl moiety, a key fragment of the target molecule.
Parallel Synthesis and Amidation Strategies for Analogues
Parallel solution-phase synthesis approaches have been employed for related heterocyclic amines, involving:
- Multi-step transformation of starting acids (e.g., itaconic acid) into substituted pyrimidine carboxylic acids.
- Subsequent amidation with various aliphatic amines to generate libraries of substituted aminoethyl derivatives.
Though focused on pyrimidine scaffolds, these methods illustrate efficient amidation techniques applicable to pyrazole-pyridine systems.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The β-ketonitrile and hydrazine condensation remains the most versatile and widely adopted method for synthesizing 5-aminopyrazoles, including those bearing pyridin-2-yl substituents. This method allows for structural diversity by varying the hydrazine or β-ketonitrile components.
The N-Boc-β-alanine route offers a controlled and stepwise synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols, which can be converted to the target amines by further functional group manipulation. This method benefits from the use of protecting groups to improve selectivity and yield.
Nucleophilic substitution on chlorinated heterocycles is a powerful tool for introducing aminoethyl groups selectively, exploiting the reactivity of halogen substituents on pyrazolo-pyrimidine cores. Adaptation of this strategy to pyrazole-pyridine systems is feasible.
The pyridin-2-yl-methylamine synthesis via protected pyridine intermediates and reaction with aminoethanethiol provides a direct route to introduce the aminoethyl moiety on the pyridine ring, an essential feature of the title compound.
Parallel synthesis methods demonstrate the potential for rapid generation of analogues and optimization of reaction conditions, which can be valuable for medicinal chemistry applications involving the target compound or its derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups, each possessing unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine has been explored for its potential as a bioactive molecule with various pharmacological properties:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Research has shown that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer drug. Its mechanism may involve the modulation of enzyme activity related to cancer progression .
Enzyme Inhibition
The compound has been investigated for its role in designing inhibitors for specific enzymes, particularly those involved in signal transduction pathways. For instance, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in various physiological processes .
Material Science
Due to its unique structural features, this compound is utilized in the development of advanced materials, including:
- Catalysts : Its properties allow it to serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
- Polymers : The compound can be incorporated into polymer matrices to improve mechanical and thermal properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, attributed to its ability to induce apoptosis through enzyme inhibition pathways .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the aminoethyl group enhanced antimicrobial activity, indicating that structural variations can lead to improved efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns, regiochemistry, and electronic properties. Below is a comparative analysis of structurally related compounds, focusing on molecular features and reported activities.
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
*Calculated based on molecular formula C10H14N6.
Role of Substituent Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group in 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine increases lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration .
- Aromatic Heterocycles: The pyridin-2-yl group in the target compound could facilitate metal coordination in enzyme active sites, while the furan-2-yl group in 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine introduces a polarizable π-system for interaction with aromatic residues .
- Aminoethyl Side Chain: The 2-aminoethyl group in the target compound likely improves aqueous solubility and provides a protonable amine for hydrogen bonding, a feature absent in simpler analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine .
Molecular Weight and Bioavailability
Compounds with molecular weights > 400 g/mol (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) may face challenges in passive diffusion, whereas the target compound (~232 g/mol) and simpler derivatives (e.g., 173 g/mol for 3-methyl-1-phenyl-1H-pyrazol-5-amine) are more likely to comply with Lipinski’s rule of five for drug-likeness .
Biological Activity
Overview
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine, also known as compound CAS 2098047-39-1 , is a heterocyclic compound characterized by a pyrazole ring fused with a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₀H₁₃N₅
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 2-(2-aminoethyl)-5-pyridin-2-ylpyrazol-3-amine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and disrupt protein-protein interactions, leading to significant biological effects. Notably, it has been investigated for its role in inhibiting specific enzymes and receptors that are crucial in disease pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies examining various monomeric alkaloids, compounds similar to this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The potential antiviral effects of this compound have also been explored, particularly in the context of its ability to inhibit viral replication. Studies suggest that the pyrazole moiety contributes significantly to the antiviral activity observed in related compounds, making it a candidate for further investigation in antiviral drug development .
Anticancer Activity
A notable area of research involves the anticancer properties of this compound. Computational studies have demonstrated its potential as an inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), both of which are critical in tumor growth and metastasis. The compound has shown promising cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) .
Study on Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds featuring the pyrazole structure demonstrated significant antiproliferative effects against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity, suggesting avenues for optimizing therapeutic efficacy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2b | HCT116 | 15 | VEGFR2 Inhibition |
| Compound 4a | Hep2 | 10 | FGFR Inhibition |
| Compound 3c | WI38 | >50 | Non-selective Cytotoxicity |
Q & A
Q. What are the common synthetic routes for 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives may react with substituted propenones or enones under acidic conditions to form pyrazole cores. Intermediate characterization relies on spectral data (NMR, IR, MS) and X-ray crystallography for structural confirmation . Key steps include optimizing stoichiometry and reaction time to avoid side products like regioisomers.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) is critical for assigning proton and carbon environments, particularly distinguishing pyridyl and aminoethyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretching in amines). Mass spectrometry (MS) confirms molecular weight. Single-crystal X-ray diffraction provides definitive structural proof, resolving ambiguities in regiochemistry .
Q. How is the biological activity of this compound initially screened in academic research?
Primary screens often involve in vitro assays targeting therapeutic pathways. For pyrazole derivatives, common assays include:
- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes.
- Analgesic effects : Rodent tail-flick or hot-plate tests.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays . Positive controls (e.g., ibuprofen for anti-inflammatory studies) validate experimental setups.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) aid cross-coupling reactions for aryl substitutions .
- Temperature control : Slow heating (60–80°C) minimizes decomposition of thermally labile intermediates. Monitoring via TLC or HPLC ensures reaction progress .
Q. What computational methods predict the electronic properties and binding interactions of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzyme active sites). For pyridyl-pyrazole systems, DFT also evaluates tautomeric equilibria and hydrogen-bonding networks .
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?
SAR studies may involve:
- Aminoethyl chain elongation : Impacts solubility and membrane permeability.
- Pyridyl substitution : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets.
- Pyrazole N-alkylation : Modifies metabolic stability . Comparative bioassays with analogs (e.g., methyl vs. phenyl substituents) quantify potency shifts .
Q. How can contradictory biological data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or compound purity.
- Solubility issues : Use of co-solvents (e.g., DMSO) at non-toxic concentrations.
- Metabolic interference : Liver microsome studies identify active metabolites . Replicating experiments under standardized protocols and reporting detailed synthetic conditions are critical .
Q. What crystallographic strategies confirm the regiochemistry of the pyrazole ring?
Single-crystal X-ray diffraction resolves ambiguity in substituent positions. For example, the pyridin-2-yl group at position 3 and aminoethyl at position 1 are confirmed via bond lengths and angles. Disorder in crystal packing, common in flexible aminoethyl chains, is addressed using restrained refinement .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Strategies include:
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Co-solvent systems : Ethanol/PEG 400 mixtures enhance bioavailability.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release . Preformulation studies (e.g., pH-solubility profiling) guide optimal approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
